molecular formula C25H25N3O3S B5181695 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide

货号 B5181695
分子量: 447.6 g/mol
InChI 键: LYRAUQSMWHMREQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for converting glutamine into glutamate, which is a crucial step in cancer cell metabolism. BPTES has been studied extensively for its potential use in cancer treatment, as well as for its role in understanding the metabolic pathways of cancer cells.

作用机制

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of the glutaminase enzyme, preventing it from converting glutamine into glutamate. This leads to a buildup of glutamine in the cell, which can cause a variety of metabolic disruptions and ultimately lead to cell death.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. These include a reduction in cell proliferation, induction of apoptosis, and disruption of metabolic pathways. Additionally, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is its specificity for the glutaminase enzyme, which allows for targeted inhibition of cancer cell metabolism. However, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

未来方向

There are several future directions for research on 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. These include the development of more potent and selective glutaminase inhibitors, as well as the exploration of combination therapies that can enhance the efficacy of 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. Additionally, research is needed to better understand the metabolic pathways affected by 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide and how they can be targeted for cancer treatment.
In conclusion, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective inhibitors, exploration of combination therapies, and further understanding of metabolic pathways affected by 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide.

合成方法

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 4-bromobenzoyl chloride with sodium benzoate to form 4-benzyloxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(butyrylamino)aniline to form the desired product, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide.

科学研究应用

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. By inhibiting glutaminase, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide can effectively starve cancer cells of the glutamine they need for energy and growth. This has been shown to be effective in a variety of cancer types, including breast, lung, and prostate cancer.

属性

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-2-7-23(29)26-20-10-6-11-21(16-20)27-25(32)28-24(30)19-12-14-22(15-13-19)31-17-18-8-4-3-5-9-18/h3-6,8-16H,2,7,17H2,1H3,(H,26,29)(H2,27,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRAUQSMWHMREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。